

Navigating Solubility: A Technical Guide to Shellsol™ Grades for Scientific Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SHELLSOL

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For researchers, scientists, and professionals in drug development, understanding the solubility characteristics of solvents is paramount. This in-depth technical guide provides a comprehensive overview of the solubility parameters of various **Shellsol™** grades, offering valuable data for formulation, dissolution, and delivery systems.

Shellsol™ solvents, a broad portfolio of high-purity hydrocarbon and dearomatized hydrocarbon fluids, are utilized across a wide range of industrial and scientific applications. Their well-defined composition and consistent quality make them suitable for use in specialized sectors, including the pharmaceutical industry, where they can be employed in various manufacturing processes.

This guide focuses on the Hildebrand and Hansen solubility parameters of these solvents, critical metrics for predicting the interaction between a solvent and a solute. A thorough understanding of these parameters can significantly streamline the selection of an appropriate solvent system, saving valuable time and resources in research and development.

Understanding Solubility Parameters

Solubility parameters provide a numerical value to the concept of "like dissolves like." They are based on the cohesive energy density of a substance, which is the energy required to overcome all the intermolecular forces in a liquid.

- **Hildebrand Solubility Parameter (δ):** This is the simplest measure, representing the overall cohesive energy density. It is particularly useful for non-polar and slightly polar systems.

Materials with similar Hildebrand solubility parameters are likely to be miscible.

- Hansen Solubility Parameters (HSP): This is a more advanced, three-component approach that breaks down the total Hildebrand value into three distinct parameters:
 - δD (Dispersion): Represents the energy from dispersion forces (van der Waals forces).
 - δP (Polar): Represents the energy from dipolar intermolecular forces.
 - δH (Hydrogen Bonding): Represents the energy from hydrogen bonds.

The three Hansen parameters can be visualized as coordinates in a three-dimensional "Hansen space." The closer two materials are in this space, the more likely they are to be soluble in each other.

Solubility Parameter Data for ShellSol™ Grades

The following table summarizes the available Hildebrand and, where found, Hansen solubility parameters for various **ShellSol™** grades. It is important to note that while Hildebrand parameters are more commonly available in technical datasheets, obtaining a complete set of Hansen Solubility Parameters for all grades can be challenging as this information is not always publicly disclosed by the manufacturer. The data presented here has been compiled from various technical documents and scientific literature.

ShellSol™ Grade	Type	Hildebrand Solubility Parameter (δ) (cal/cm ³) ^{1/2}	Hansen Dispersion (δ_D) (MPa) ^{1/2}	Hansen Polar (δ_P) (MPa) ^{1/2}	Hansen Hydrogen Bonding (δ_H) (MPa) ^{1/2}
ShellSol™ A100	Aromatic	8.8	Not Publicly Available	Not Publicly Available	Not Publicly Available
ShellSol™ A150	Aromatic	8.7	Not Publicly Available	Not Publicly Available	Not Publicly Available
ShellSol™ D90	Aliphatic	7.6	Not Publicly Available	Not Publicly Available	Not Publicly Available
ShellSol™ D100S	Aliphatic	7.5	Not Publicly Available	Not Publicly Available	Not Publicly Available
ShellSol™ T	Isoparaffinic	7.4	Not Publicly Available	Not Publicly Available	Not Publicly Available

Note: The unit (cal/cm³)^{1/2} is the traditional unit for Hildebrand parameters. To convert to SI units (MPa)^{1/2}, multiply by 2.0455.

Experimental Determination of Solubility Parameters

The solubility parameters of solvents and polymers can be determined experimentally through various methods. One established, albeit now withdrawn, standard is ASTM D3132, which involved assessing the solubility of a resin or polymer in a range of solvents with known solubility parameters. A more modern and versatile technique is Inverse Gas Chromatography (IGC).

Detailed Methodology: Determination of Hansen Solubility Parameters using Inverse Gas Chromatography (IGC)

This protocol outlines the general steps involved in determining the Hansen Solubility Parameters of a stationary phase (in this case, a non-volatile liquid like a high-boiling **Shellsol™** grade or a polymer for which a suitable solvent is being sought) using IGC.

Objective: To determine the dispersion (δD), polar (δP), and hydrogen bonding (δH) components of the Hansen Solubility Parameter for a given material.

Principle: IGC reverses the conventional gas chromatography setup. The material of interest is coated onto an inert support and packed into a column (the stationary phase). A series of well-characterized probe molecules (solvents with known HSPs) are then injected into the column with a carrier gas. The retention time of each probe molecule is measured, which is related to the strength of its interaction with the stationary phase. By analyzing the retention behavior of a range of probes with varying polarities and hydrogen bonding capabilities, the HSPs of the stationary phase can be deconvoluted.

Materials and Equipment:

- Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Thermal Conductivity Detector (TCD).
- Packed column (stainless steel or glass).
- Inert support material (e.g., Chromosorb W).
- The non-volatile liquid to be tested (the stationary phase).
- A series of probe molecules (solvents) with known Hansen Solubility Parameters (including alkanes, ketones, alcohols, esters, and chlorinated hydrocarbons).
- High-purity carrier gas (e.g., Helium or Nitrogen).
- Syringes for injection.
- Data acquisition and processing software.

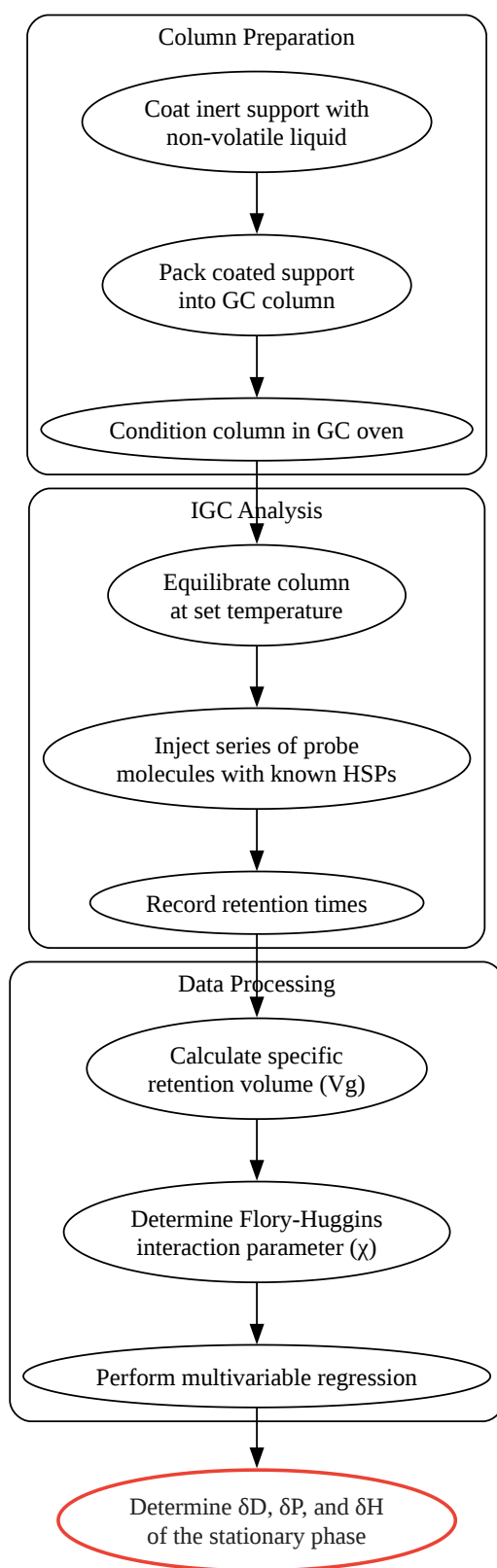
Experimental Procedure:

- Column Preparation:

- The non-volatile liquid (stationary phase) is coated onto the inert support material. This is typically done by dissolving the liquid in a volatile solvent, mixing it with the support, and then evaporating the volatile solvent.
- The coated support is then carefully packed into the GC column.
- The column is conditioned in the GC oven at a temperature above the boiling points of the probe molecules but below the degradation temperature of the stationary phase to remove any residual volatile compounds.
- IGC Analysis:
 - The column is installed in the GC oven and equilibrated at a specific temperature.
 - A small, known amount of a probe molecule is injected into the column.
 - The retention time of the probe molecule is recorded by the detector and data system.
 - This process is repeated for a series of different probe molecules with a range of known HSPs.
 - The experiment is typically performed at several different column temperatures to study the temperature dependence of the interactions.
- Data Analysis:
 - The specific retention volume (V_g) for each probe molecule is calculated from its retention time, the column flow rate, and other experimental parameters.
 - The Flory-Huggins interaction parameter (χ) is then determined from the specific retention volume.
 - The Hansen Solubility Parameters of the stationary phase are determined by relating the Flory-Huggins interaction parameter to the HSPs of the probe molecules using the following equation:

where:

- V_{sp} is the molar volume of the probe.
- R is the gas constant.
- T is the absolute temperature.
- By using a series of probes with known δD , δP , and δH values, a multivariable regression analysis can be performed to solve for the three unknown HSPs of the stationary phase ($\delta D_{stationary}$, $\delta P_{stationary}$, and $\delta H_{stationary}$).



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Caption: Logical workflow for selecting a suitable solvent based on Hansen Solubility Parameters.

Applications in Drug Development

While **Shellsol**[™] solvents are not typically used as active pharmaceutical ingredients, their well-defined solubility characteristics make them valuable in various stages of drug development and manufacturing. Their potential applications include:

- **Synthesis and Purification:** As reaction media or for extraction and purification of active pharmaceutical ingredients (APIs) and intermediates.
- **Formulation:** In the preparation of certain topical formulations, ointments, and creams, where they can act as a solvent or part of the vehicle.
- **Cleaning and Equipment Preparation:** For cleaning and degreasing of manufacturing equipment, ensuring a high level of purity.
- **Polymer Processing:** In the processing of polymers used in drug delivery systems, such as in the formation of microspheres or films.

The selection of a specific **Shellsol**[™] grade for any pharmaceutical application must be done with careful consideration of its purity, regulatory compliance, and potential for residual solvent levels in the final product.

In conclusion, a thorough understanding and application of solubility parameters, particularly the more descriptive Hansen Solubility Parameters, can greatly aid researchers and professionals in making informed decisions about the use of **Shellsol**[™] grades in their scientific endeavors. While publicly available data on the complete HSP profiles of all **Shellsol**[™] grades is limited, the experimental protocols outlined provide a pathway for their determination, empowering a more rational approach to solvent selection.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com